

2-(Acetyloxy)-5-chlorobenzoic acid literature review

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Compound of Interest

Compound Name: 2-(Acetyloxy)-5-chlorobenzoic acid

Cat. No.: B161008

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An In-Depth Technical Guide to 2-(Acetyloxy)-5-chlorobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(Acetyloxy)-5-chlorobenzoic acid**, a pivotal chemical intermediate with significant potential in pharmaceutical and agrochemical research. We will delve into its synthesis, physicochemical properties, mechanism of action, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

2-(Acetyloxy)-5-chlorobenzoic acid, systematically named according to IUPAC nomenclature, is a derivative of salicylic acid.^[1] It is structurally characterized by a benzoic acid core with an acetyloxy group at the second carbon and a chlorine atom at the fifth position.^[1] This compound serves as a valuable building block in organic synthesis and has emerged as a subject of interest for its potential therapeutic properties.^{[2][3]}

Its chemical identity is defined by the following key identifiers:

Property	Value	Source
CAS Number	1734-62-9	[3][4]
Molecular Formula	C ₉ H ₇ ClO ₄	[1][3]
Molecular Weight	214.60 g/mol	[4]
SMILES	CC(=O)OC1=C(C=C(C=C1)Cl) C(=O)O	[3]
InChI Key	CNWHHQWYXIPHGY- UHFFFAOYSA-N	[1][4]

Physicochemical Properties

2-(Acetyloxy)-5-chlorobenzoic acid is typically a colorless or white crystalline solid.[2] Its solubility profile is a critical consideration for experimental design; it is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone, but demonstrates low solubility in water. [2]

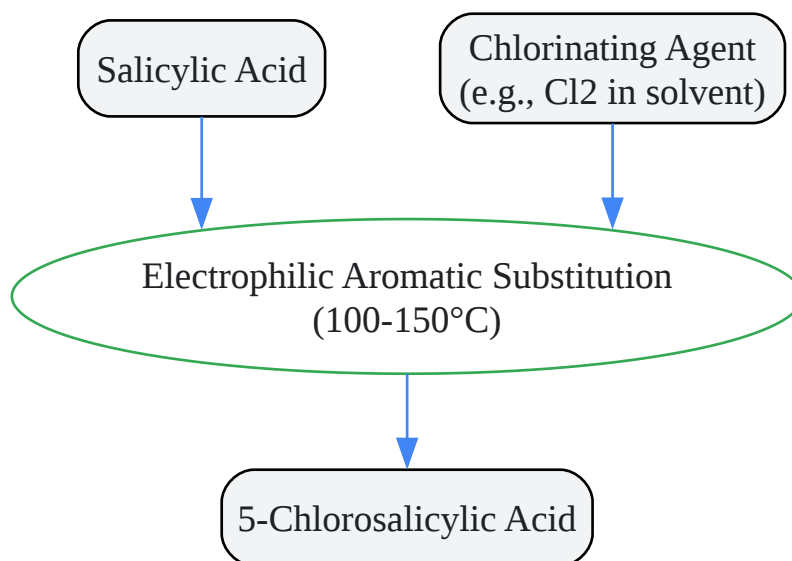
Property	Description	Source
Appearance	Colorless or white crystalline solid	[2]
Solubility	Soluble in DMSO and acetone; low solubility in water	[2]
Melting Point	146-148°C	[5]

Synthesis and Manufacturing

The most established and efficient route for synthesizing **2-(Acetyloxy)-5-chlorobenzoic acid** is the acetylation of its precursor, 5-chlorosalicylic acid.[1] This process targets the phenolic hydroxyl group for esterification.

Synthesis of Precursor: 5-Chlorosalicylic Acid

The precursor is commonly prepared via the direct chlorination of salicylic acid.[6][7] This electrophilic aromatic substitution reaction must be carefully controlled to favor the formation of the 5-chloro isomer.[7]

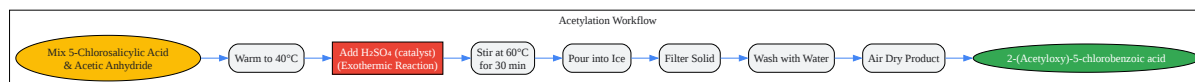


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Caption: Synthesis of 5-Chlorosalicylic Acid via Chlorination.

Primary Synthesis: Acetylation of 5-Chlorosalicylic Acid

The conversion of 5-chlorosalicylic acid to the final product is achieved through reaction with acetic anhydride. The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for protonating the acetic anhydride, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of the salicylic acid derivative. This reaction is notably exothermic.[5]



2-(Acetyloxy)-5-chlorobenzoic acid
(Lipophilic)

Hydrolysis

Esterase Enzymes
(in vivo)

Active Metabolite:
5-Chlorosalicylic Acid
+
Acetic Acid

Downstream
Biological Targets

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